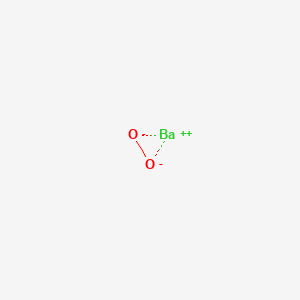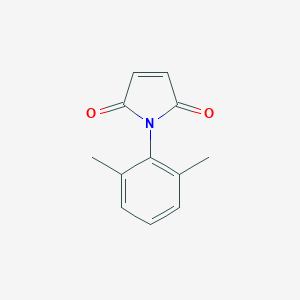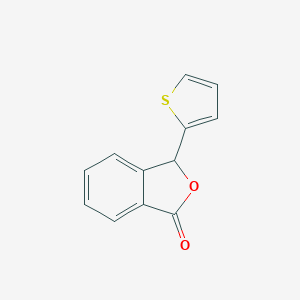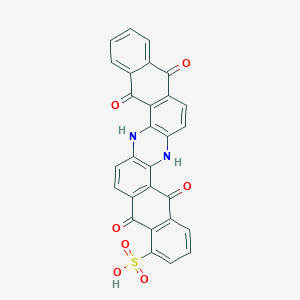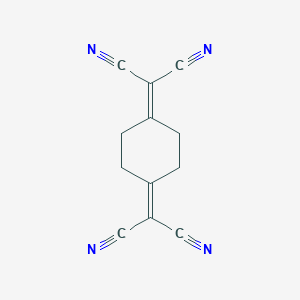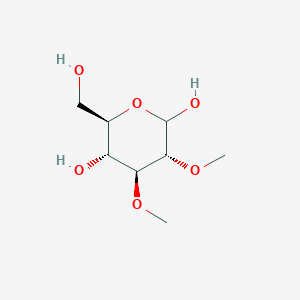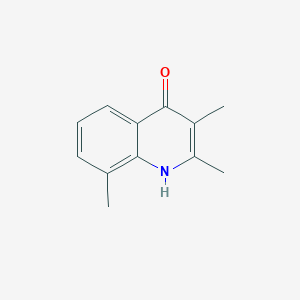
2-Iodobenzothiazole
Overview
Description
2-Iodobenzothiazole is a chemical compound with the molecular formula C7H4INS . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles, which are derivatives of 2-Iodobenzothiazole, has been extensively studied . One approach involves the coupling of o-aminothiophenols and gem-dibromomethylarenes . Another method involves the reaction of 2-iodobenzothiazole with alkanethiols in methanol .Molecular Structure Analysis
The molecular structure of 2-Iodobenzothiazole consists of a benzothiazole ring with an iodine atom attached at the 2nd position . This position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
2-Iodobenzothiazole participates in various chemical reactions. For instance, it can undergo reductive dehalogenation with alkanethiols to afford the unsubstituted benzothiazole . It can also participate in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The average mass of 2-Iodobenzothiazole is 261.083 Da, and its monoisotopic mass is 260.910919 Da . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Medicinal Chemistry
Benzothiazole and its derivatives, including 2-Iodobenzothiazole, are privileged scaffolds in the field of synthetic and medicinal chemistry . They possess a wide range of pharmacological properties and a high degree of structural diversity, making them vital for the investigation of novel therapeutics .
Pharmaceutical Chemistry
The 2nd position of benzothiazole is the most active site, making 2-arylbenzothiazole, which includes 2-Iodobenzothiazole, a suitable scaffold in pharmaceutical chemistry . Changes in the functional group at the 2nd position can drastically change the biological activity of compounds .
Biological Applications
2-Iodobenzothiazole has numerous biological applications, including anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , falcipain inhibitors , anti-HIV , anti-parkinson , anti-diabetic , anti-leishmanial , angiogenesis inhibitors , anti-malarial , hypoglycemic activity , anti-inflammatory , endothelial lipase inhibitors , antiepileptic drugs , etc.
Industrial Applications
2-Iodobenzothiazole and its derivatives are used as electrophosphorescent emitters in OLEDs . They also act as fluorescent pigment dyeing substrates and possess β-D-galactosidase activities , used in bacterial detection , DNG gyrase inhibitors , anti-tumor , anti-melanogenesis , anti-proliferative , anti-tumor imaging agents , and as fluorescent probes for analyte detection .
Green Chemistry
Recent advances in the synthesis of benzothiazole compounds, including 2-Iodobenzothiazole, are related to green chemistry . The synthesis involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Mechanism of Action
Target of Action
2-Iodobenzothiazole is a derivative of benzothiazole, a heterocyclic compound that has been extensively studied for its wide range of pharmacological properties Benzothiazole derivatives have been found to interact with various biological targets, leading to a variety of therapeutic effects .
Mode of Action
It is known that the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can significantly alter the biological activity of the compounds .
Biochemical Pathways
Benzothiazole derivatives have been found to have numerous biological applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, anticonvulsant, and anti-inflammatory effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-iodo-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKCRPLRJZZCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356652 | |
| Record name | 2-iodobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodobenzothiazole | |
CAS RN |
1123-99-5 | |
| Record name | 2-iodobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-iodobenzothiazole in synthetic chemistry?
A1: 2-Iodobenzothiazole serves as a versatile precursor for various 2-substituted benzothiazole derivatives. Its reactivity stems from the iodine atom, which can be readily replaced with other functional groups through different chemical reactions. [, ] One significant application is its use in Suzuki-Miyaura cross-coupling reactions. [] This palladium-catalyzed reaction allows for the efficient introduction of aryl groups at the 2-position of the benzothiazole ring, creating a diverse range of biaryl compounds with potential applications in pharmaceuticals and materials science.
Q2: How does the presence of the iodine atom influence the reactivity of 2-iodobenzothiazole?
A2: The iodine atom in 2-iodobenzothiazole plays a crucial role in its reactivity. Research has shown that it undergoes reductive dehalogenation in the presence of alkanethiols, resulting in the formation of unsubstituted benzothiazole. [] This reaction is autocatalytic, with the hydroiodic acid generated during the process further promoting the dehalogenation. Additionally, under UV irradiation, 2-iodobenzothiazole undergoes C-I bond cleavage, leading to the formation of the 2-isocyanophenylthiyl radical. [] This radical intermediate can then participate in various reactions, highlighting the photochemical reactivity of this compound.
Q3: Are there any computational studies on 2-iodobenzothiazole and its reactivity?
A3: Yes, computational chemistry has been employed to understand the photochemical behavior of 2-iodobenzothiazole. Density functional theory (DFT) calculations were used to investigate the iodine-triggered cyclization of the 2-isocyanophenylthiyl radical generated upon UV irradiation of 2-iodobenzothiazole. [] These calculations provided mechanistic insights into this intriguing transformation, confirming the role of iodine in facilitating the cyclization process.
Q4: What analytical techniques are commonly used to study reactions involving 2-iodobenzothiazole?
A4: Several analytical techniques are crucial for studying reactions involving 2-iodobenzothiazole. Infrared (IR) spectroscopy, particularly under cryogenic conditions, helps identify and analyze the conformational changes and reaction intermediates. [] This technique provides valuable information about the vibrational modes of molecules, enabling researchers to track the formation and consumption of different species during a reaction. Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for characterizing the final products and confirming their structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




